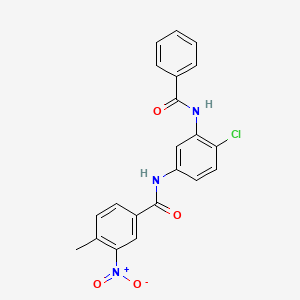
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is substituted with a 4-chlorophenyl group and a 3-nitrophenyl group. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of appropriate aniline derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino-substituted quinazolinones, oxidized quinazolinone derivatives, and various substituted quinazolinones depending on the nucleophile used .
Scientific Research Applications
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(3-nitrophenyl)-3-phenylquinazolin-4(1H)-one
- 3-(4-methoxyphenyl)-2-(3-nitrophenyl)quinazolin-4(1H)-one
- 3-(4-bromophenyl)-2-(3-nitrophenyl)quinazolin-4(1H)-one .
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H14ClN3O3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
InChI Key |
COXDFBQWPZBLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11694325.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-bromo-4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B11694327.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11694328.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)

![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)
